9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene is an organic compound with the molecular formula C16H22 It is a derivative of anthracene, characterized by the presence of two methyl groups at the 9 and 10 positions and the saturation of the anthracene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene typically involves the hydrogenation of 9,10-dimethylanthracene. This process can be carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
[ \text{C}{16}\text{H}{14} + 4\text{H}2 \rightarrow \text{C}{16}\text{H}_{22} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
Oxidation: Formation of 9,10-dimethyl-9,10-dihydroxyanthracene.
Reduction: Formation of fully saturated hydrocarbons like decahydroanthracene.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s structure allows it to interact with various biological receptors, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
9,10-Dimethylanthracene: The parent compound, which lacks the hydrogenation of the anthracene ring.
Decahydroanthracene: A fully saturated derivative of anthracene without methyl groups.
1,2,3,4,5,6,7,8-Octahydroanthracene: A similar compound without the methyl groups at the 9 and 10 positions.
Uniqueness
9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene is unique due to the presence of both methyl groups and the partially saturated ring system. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
42173-25-1 |
---|---|
Molecular Formula |
C16H22 |
Molecular Weight |
214.35 g/mol |
IUPAC Name |
9,10-dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene |
InChI |
InChI=1S/C16H22/c1-11-13-7-3-5-9-15(13)12(2)16-10-6-4-8-14(11)16/h3-10H2,1-2H3 |
InChI Key |
YXEZYSUNRPJMIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2=C(C3=C1CCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.